4-{2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
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Overview
Description
4-{2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a pyrimidine ring, and a piperazine ring, each contributing to its chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine typically involves multiple steps, starting with the preparation of the core structures followed by their functionalization. Common synthetic routes include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine moiety is often introduced via nucleophilic substitution reactions.
Functionalization with Methanesulfonyl Group: This step involves the sulfonation of the pyridine ring using methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane with bases like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-{2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Substituted Pyridines: Compounds with similar pyridine rings but different substituents.
Piperazine Derivatives: Molecules featuring the piperazine ring with various functional groups.
Pyrimidine Analogues: Compounds with the pyrimidine core but different side chains.
Uniqueness
What sets 4-{2-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H26N6O3S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
4-[6-methyl-2-[4-(3-methylsulfonylpyridin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H26N6O3S/c1-15-14-17(23-10-12-28-13-11-23)22-19(21-15)25-8-6-24(7-9-25)18-16(29(2,26)27)4-3-5-20-18/h3-5,14H,6-13H2,1-2H3 |
InChI Key |
UUGKKKRWHUGDJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)C)N4CCOCC4 |
Origin of Product |
United States |
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